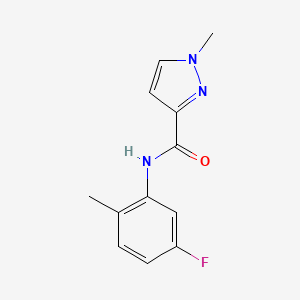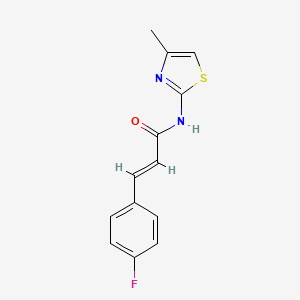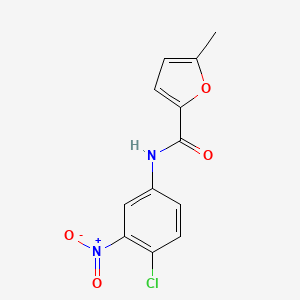![molecular formula C22H20N2O2 B5748049 cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is a synthetic compound that belongs to the class of indole-based cyclopropyl ketones. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and II, and histone deacetylases. Additionally, it has been suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has also been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone in lab experiments is its potent anti-tumor activity against various cancer cell lines. This makes it a promising candidate for drug development and medicinal chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the research on cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone. Firstly, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Moreover, additional research is needed to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Additionally, the development of more efficient and scalable synthesis methods for this compound may increase its availability and accessibility for researchers. Finally, the exploration of structure-activity relationships and the design of novel analogs may lead to the development of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with cyclopropyl ketone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an acid to obtain the final compound. This synthesis method has been reported in the literature with a high yield and purity of the product.
Applications De Recherche Scientifique
Cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Moreover, it has also been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial activities.
Propriétés
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(24-12-11-15-5-1-3-7-19(15)24)14-23-13-18(22(26)16-9-10-16)17-6-2-4-8-20(17)23/h1-8,13,16H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXHMBPXLAVQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)


![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
